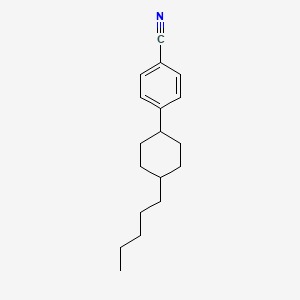

trans-4-(4-Pentylcyclohexyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-pentylcyclohexyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N/c1-2-3-4-5-15-6-10-17(11-7-15)18-12-8-16(14-19)9-13-18/h8-9,12-13,15,17H,2-7,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FURZYCFZFBYJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CCC(CC1)C2=CC=C(C=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00886422, DTXSID40978451 | |

| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61204-01-1, 62788-05-0 | |

| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061204011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzonitrile, 4-(trans-4-pentylcyclohexyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00886422 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Pentylcyclohexyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40978451 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-4-(4-pentylcyclohexyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.056.942 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Structure, Properties, and Synthesis of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly referred to as PCH5, is a calamitic (rod-shaped) liquid crystal that has garnered significant attention for its application in electro-optic devices, most notably liquid crystal displays (LCDs).[1][2] Its molecular architecture gives rise to a stable nematic phase at a temperature range convenient for many applications.[2] In the nematic phase, the constituent molecules lack positional order, characteristic of a liquid, but self-align in a common direction, exhibiting the long-range orientational order of a crystal.[1][3] This unique combination of properties allows for the manipulation of light with an external electric field, forming the fundamental principle behind LCD technology.

This guide provides a comprehensive technical overview of PCH5, detailing its molecular structure, physicochemical properties, and a validated synthetic pathway. The content is structured to deliver not only procedural steps but also the underlying scientific rationale, offering field-proven insights for professionals in materials science and chemical synthesis.

Section 1: Chemical Identity and Molecular Structure

The defining characteristic of PCH5 is its elongated, rigid molecular structure, a prerequisite for the formation of liquid crystal phases. This structure consists of three key components: a flexible pentyl alkyl tail, a rigid cyclohexane ring, and a polar benzonitrile head group.

The stereochemistry of the cyclohexane ring is critical. The trans configuration, where the pentyl and benzonitrile groups are on opposite sides of the ring, ensures a linear, rod-like geometry.[1][2] This shape maximizes anisotropic intermolecular interactions, which are essential for the self-assembly and stability of the nematic mesophase.

| Identifier | Value |

| Chemical Name | This compound |

| Common Synonyms | PCH5, 5PCH, 4-(trans-4-Pentylcyclohexyl)benzonitrile[1][4] |

| CAS Number | 61204-01-1[1][2][4] |

| Molecular Formula | C₁₈H₂₅N[1][2][4] |

| Molecular Weight | 255.40 g/mol [1][2] |

| Chemical Structure |  |

Section 2: Physicochemical and Mesogenic Properties

The utility of PCH5 is defined by its thermal and optical properties, particularly its phase transition behavior. It exhibits an enantiotropic nematic phase, meaning the liquid crystal phase is stable and observable upon both heating and cooling.

| Property | Value | Source(s) |

| Appearance | White crystalline powder | [1] |

| Crystal-to-Nematic Transition (T_CN) | 303 K (30 °C) | [1][2] |

| Nematic-to-Isotropic Transition (T_NI) / Clearing Point | 327.6 K (54.4 °C) | [1][2] |

| Mesophase Range | 24.4 °C | [2] |

| Boiling Point | 381 °C at 760 mmHg | [4] |

| Flash Point | >113 °C (>230 °F) | [4] |

| Solubility | Soluble in methanol | [1][4] |

The transition from a crystalline solid to a nematic liquid crystal at 30°C marks the melting point.[1][2] Above this temperature, the molecules gain translational freedom but maintain their orientational alignment. This nematic phase persists until the clearing point at 54.4°C, where the thermal energy overcomes the ordering forces, and the material transitions into a true isotropic liquid.[1][2] This specific temperature window makes PCH5 and its mixtures suitable for devices that operate at or around room temperature.

Section 3: Synthesis of this compound

The synthesis of PCH5 is a multi-step process that requires precise control over stereochemistry to yield the desired trans isomer.[2] While various synthetic strategies have been developed for analogous liquid crystals, modern approaches often rely on palladium-catalyzed cross-coupling reactions for their high efficiency and selectivity. The following pathway represents a robust and logical method for the laboratory-scale synthesis of PCH5.

Synthetic Workflow Overview

The strategy involves the Suzuki-Miyaura cross-coupling of a commercially available benzonitrile component with a custom-synthesized cyclohexylboronic acid derivative. This convergent approach is highly efficient for forming the crucial carbon-carbon bond between the aromatic and cycloaliphatic rings.

Caption: Suzuki coupling pathway for the synthesis of PCH5.

Detailed Experimental Protocol

This protocol outlines the key Suzuki coupling step. The synthesis of the starting material, trans-4-pentylcyclohexylboronic acid, is a standard procedure involving the Grignard reaction of trans-4-pentylcyclohexyl bromide followed by quenching with a trialkyl borate.

Step 1: Suzuki-Miyaura Cross-Coupling

-

Reactor Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 4-bromobenzonitrile (1.0 eq), trans-4-pentylcyclohexylboronic acid (1.1 eq), and potassium carbonate (K₂CO₃, 3.0 eq).

-

Causality: The flask is flame-dried under an inert atmosphere (nitrogen) to exclude moisture and oxygen, which can deactivate the palladium catalyst and quench organometallic intermediates. A slight excess of the boronic acid is used to ensure complete consumption of the aryl bromide. The base is essential for the transmetalation step of the catalytic cycle.

-

-

Solvent and Catalyst Addition: Add a degassed 3:1 mixture of toluene and water as the solvent. Bubble nitrogen through the mixture for 15-20 minutes. Subsequently, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.02-0.05 eq).

-

Causality: A biphasic solvent system is common for Suzuki couplings, facilitating the dissolution of both organic and inorganic reagents. Degassing is a critical step to remove dissolved oxygen. Pd(PPh₃)₄ is a widely used, effective catalyst for forming C-C bonds between sp²-hybridized carbon atoms.[5]

-

-

Reaction: Heat the reaction mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting 4-bromobenzonitrile is consumed (typically 8-16 hours).

-

Workup and Extraction: Cool the mixture to room temperature. Separate the organic layer and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Causality: The aqueous workup removes the inorganic base and salts. The brine wash helps to break any emulsions and further dry the organic layer.

-

-

Purification: Purify the crude solid by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient.

-

Causality: Column chromatography is necessary to separate the final product from catalyst residues, unreacted starting materials, and any homocoupling byproducts, achieving the high purity required for liquid crystal applications.[2]

-

-

Recrystallization: Further purify the product by recrystallization from a suitable solvent, such as methanol or ethanol, to obtain pure PCH5 as a white crystalline solid.

-

Causality: Recrystallization is the final step to remove minor impurities and obtain a highly ordered crystalline solid, ensuring sharp and well-defined phase transitions.

-

Section 4: Applications and Significance

The primary application of PCH5 is as a component in nematic liquid crystal mixtures for displays.[1][2] In a typical Twisted Nematic (TN) LCD, a thin film of the liquid crystal mixture is placed between two polarizers and glass substrates treated with an alignment layer. In the absence of an electric field, the liquid crystal molecules follow the alignment layer, creating a twisted structure that guides light through the polarizers. When a voltage is applied, the molecules align with the electric field, disrupting the light-guiding structure and creating a dark state. This ability to switch between transparent and opaque states forms the basis of pixels in a display.

Beyond displays, PCH5 is a valuable model compound in materials science for studying:

-

The fundamental physics of phase transitions.

-

The effects of doping with nanoparticles to create advanced functional materials.[2]

-

The dynamics of molecular motion in confined geometries.

Conclusion

This compound (PCH5) is a cornerstone material in liquid crystal technology. Its well-defined molecular structure, characterized by a rigid core and trans geometry, gives rise to a stable and useful nematic phase. The synthesis of PCH5, achievable through robust methods like palladium-catalyzed cross-coupling, allows for the production of high-purity material essential for its demanding applications. A thorough understanding of its structure-property relationships and synthesis is crucial for researchers and scientists working to develop the next generation of optical materials and devices.

References

-

LookChem. (n.d.). Cas 61204-01-1, this compound. Retrieved from [Link]

-

Demeter, D., et al. (2016). One-pot synthesis of 4′-alkyl-4-cyanobiaryls on the basis of the terephthalonitrile dianion and neutral aromatic nitrile cross-coupling. National Institutes of Health. Retrieved from [Link]

-

Taylor & Francis Online. (2024). 4′-pentyl-4-cyanobiphenyl - 5CB. Retrieved from [Link]

-

Gray, G. W., et al. (1995). The synthesis and transition temperatures of some 4′-alkyl- and 4′-alkoxy-4-cyano-3-fluorobiphenyls. Liquid Crystals, 19(1). Retrieved from [Link]

-

eScholarship. (2024). An Anomaly in Phase Transition: Liquid Crystals. Retrieved from [Link]

Sources

Physical properties of trans-4-(4-Pentylcyclohexyl)benzonitrile

An In-Depth Technical Guide to the Physical Properties of trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)

Introduction

This compound, commonly referred to by its synonym PCH5, is a calamitic (rod-like) liquid crystal that has become a benchmark material in the study of liquid crystal physics and a vital component in various optoelectronic applications.[1][2] Its molecular structure, consisting of a flexible pentyl alkyl chain, a saturated cyclohexane ring, and a rigid benzonitrile group, imparts a unique combination of fluidity and anisotropy.[3] This structure features a polar cyano group (-C≡N) which creates a strong dipole moment, and a nonpolar alkyl tail, driving the formation of the mesophase.

The significance of PCH5 lies in its well-defined and easily accessible nematic phase at near-ambient temperatures.[1][2] In the nematic phase, the molecules lack long-range positional order, like a conventional liquid, but tend to align along a common axis known as the director.[1] This collective orientational order is the source of the material's anisotropic physical properties, which can be manipulated by external electric or magnetic fields. This characteristic is the fundamental principle behind its widespread use in liquid-crystal displays (LCDs) and other light-modulating devices.[2][3] This guide provides a comprehensive overview of the core physical properties of PCH5, detailed experimental protocols for their characterization, and insights into the causality behind these methodologies.

Core Physicochemical and Optical Properties

A precise understanding of the fundamental physical constants of PCH5 is critical for its application in device engineering and for fundamental research. These properties dictate the material's behavior under various conditions and its interaction with other materials and external stimuli.

| Property | Value | Source |

| CAS Number | 61204-01-1 | [1][2][4] |

| Molecular Formula | C₁₈H₂₅N | [2][4] |

| Molecular Weight | 255.40 g/mol | [1][2] |

| Appearance | White powder/crystals | [1][4] |

| Melting Point (Crystal → Nematic) | 303 K (30.0 °C) | [1][2] |

| Clearing Point (Nematic → Isotropic) | 327.6 K (54.6 °C) | [1][2] |

| Boiling Point | 381 °C at 760 mmHg | [4] |

| Density | 0.97 g/cm³ | [4] |

| Refractive Index (n_D) | 1.522 (Isotropic phase) | [4] |

| Solubility | Soluble in Methanol | [1][4] |

Liquid Crystalline Behavior and Phase Transitions

PCH5 is an enantiotropic liquid crystal, meaning it exhibits the liquid crystal phase upon both heating and cooling.[2] Its mesomorphic behavior is characterized by a stable nematic window of approximately 24.6 °C, providing a robust operational range for many applications.[2]

-

Crystalline-to-Nematic Transition: At 303 K (30 °C), PCH5 undergoes a phase transition from a solid crystalline lattice to the nematic liquid crystal phase.[1][2] This transition involves the loss of long-range positional order while retaining a significant degree of long-range orientational order.

-

Nematic-to-Isotropic Transition (Clearing Point): Upon further heating to 327.6 K (54.6 °C), the material transitions from the anisotropic nematic phase to a fully isotropic liquid.[1][2] At this temperature, known as the clearing point, the remaining orientational order is lost due to thermal agitation, and the material becomes optically transparent.

The large dipole moment from the nitrile group results in a strong positive dielectric anisotropy (Δε). This property is paramount for display applications, as it allows the molecular director to be readily reoriented by an applied electric field, thereby modulating the polarization of transmitted light. Furthermore, PCH5 exhibits significant birefringence (Δn), the difference between the refractive indices parallel and perpendicular to the director, which is essential for creating contrast in optical devices.[5] Studies in the terahertz (THz) frequency range have determined the birefringence of PCH5 to be between 0.01 and 0.08.[5]

Experimental Methodologies

The characterization of liquid crystal properties requires precise and validated experimental techniques. The following protocols are standard in the field for determining the key physical parameters of materials like PCH5.

Protocol 1: Determination of Phase Transition Temperatures via Differential Scanning Calorimetry (DSC)

Causality and Justification: Differential Scanning Calorimetry (DSC) is the gold-standard technique for identifying the temperatures and measuring the enthalpies of phase transitions.[6][7] It operates by measuring the difference in heat flow required to increase the temperature of a sample and an inert reference as a function of temperature.[6][8] Phase transitions, being first-order thermodynamic events, are accompanied by a change in enthalpy (latent heat). DSC can detect these small energy changes with high precision, appearing as endothermic peaks (melting, clearing) upon heating or exothermic peaks (crystallization, nematic formation) upon cooling.[7] This makes it an indispensable tool for characterizing the thermal behavior of liquid crystals.[6][8]

Caption: Workflow for DSC analysis of PCH5 phase transitions.

Step-by-Step Protocol:

-

Sample Preparation: Accurately weigh 5-10 mg of PCH5 powder into a hermetically sealable aluminum DSC pan.

-

Encapsulation: Crimp the lid onto the pan to create a hermetic seal. This prevents any sample loss due to sublimation during the heating cycle.

-

Reference Pan: Prepare an identical empty, sealed aluminum pan to serve as the reference.

-

Instrument Loading: Place the sample pan and the reference pan into their respective positions within the DSC furnace.

-

Thermal Program: Program the instrument to perform a heat-cool-heat cycle. A typical program for PCH5 would be:

-

Equilibrate at 0 °C.

-

Heat from 0 °C to 70 °C at a rate of 10 °C/min. This ramp rate is slow enough to ensure thermal equilibrium but fast enough for practical measurement times.

-

Cool from 70 °C to 0 °C at a rate of 10 °C/min.

-

-

Data Acquisition: Initiate the run. The instrument will record the differential heat flow into the sample versus the reference as a function of temperature.

-

Data Analysis: Plot the heat flow versus temperature.

-

The first heating scan will show two endothermic peaks. The onset temperature of the first peak corresponds to the crystal-to-nematic melting point (Tₘ).

-

The onset temperature of the second, smaller peak corresponds to the nematic-to-isotropic clearing point (T꜀).

-

Protocol 2: Measurement of Refractive Index with an Abbé Refractometer

Causality and Justification: The refractive index is a fundamental optical property that quantifies how light propagates through a medium. The Abbé refractometer is a classic and reliable instrument for measuring the refractive index of liquids.[9][10][11] Its operation is based on the principle of determining the critical angle of refraction between a prism of high, known refractive index and the sample.[9][12][13] By measuring the angle at which total internal reflection begins, the instrument can precisely calculate the sample's refractive index.[10] For PCH5, this measurement is typically performed in the isotropic phase (above the clearing point) where the material has a single refractive index. This provides a baseline value and is a key parameter for optical design.

Caption: Workflow for measuring the refractive index of PCH5.

Step-by-Step Protocol:

-

Instrument Preparation: Turn on the refractometer's light source. Ensure the surfaces of the measuring and illuminating prisms are clean.

-

Temperature Control: Since the refractive index is temperature-dependent, set the circulating water bath connected to the refractometer to a temperature where PCH5 is in its isotropic phase (e.g., 60 °C, which is safely above the 54.6 °C clearing point). Allow the prisms to equilibrate.

-

Sample Application: Place a few drops of the molten PCH5 onto the surface of the lower measuring prism.

-

Prism Closure: Immediately close the upper illuminating prism to spread the liquid into a thin, uniform film.

-

Initial Adjustment: While looking through the eyepiece, turn the coarse adjustment knob until the field of view shows a distinct boundary between light and dark regions.

-

Dispersion Compensation: If the boundary is colored (chromatic aberration), adjust the dispersion compensation knob until the boundary becomes a sharp, black-and-white line. This ensures the measurement is standardized to the sodium D-line wavelength (589 nm).[10]

-

Final Measurement: Use the fine adjustment knob to precisely align the light/dark boundary with the center of the crosshairs in the eyepiece.

-

Reading the Value: Read the refractive index value from the instrument's scale or digital display. This value corresponds to n_D at the measurement temperature.

Conclusion

This compound (PCH5) is a cornerstone liquid crystal material whose physical properties have been extensively characterized. Its well-defined crystal-to-nematic and nematic-to-isotropic phase transitions, coupled with its significant dielectric anisotropy and birefringence, make it an ideal system for both fundamental research and technological innovation in displays and photonics. The robust and validated experimental protocols of Differential Scanning Calorimetry and Abbé refractometry provide the necessary tools for researchers and engineers to reliably quantify the key physical parameters that govern its performance. This guide serves as a technical resource, grounding the properties of PCH5 in established scientific principles and proven experimental workflows.

References

-

LookChem. (n.d.). Cas 61204-01-1, this compound. Retrieved from [Link]

-

BPH. (2025). Abbé refractometer. Retrieved from [Link]

-

Wikipedia. (2024). Differential scanning calorimetry. Retrieved from [Link]

-

University of Arizona. (n.d.). Lab 2: Refractive Index and Snell's Law. Retrieved from [Link]

-

CSK Scientific Press. (2023). Differential Scanning Calorimetric Study of 6OCB Liquid Crystal using Logger Pro. Retrieved from [Link]

-

Lab Instrument Solution. (2011). Refractometer | Abbe Refractometer | Refractometer Principle | Refractometer Application. Retrieved from [Link]

-

HINOTEK. (n.d.). How an Abbe Refractometer Works: The Principle of Critical Angle. Retrieved from [Link]

-

Photonics Media. (n.d.). Abbe refractometer | Photonics Dictionary. Retrieved from [Link]

-

Innovatech Labs. (2011). Uses For Differential Scanning Calorimetry. Retrieved from [Link]

-

Pan, R. P., Tsai, T. R., Chen, C. Y., & Pan, C. L. (2003). Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range. Journal of Biological Physics, 29, 335–338. Retrieved from [Link]

Sources

- 1. ossila.com [ossila.com]

- 2. Buy this compound | 61204-01-1 [smolecule.com]

- 3. arborpharmchem.com [arborpharmchem.com]

- 4. lookchem.com [lookchem.com]

- 5. Optical Constants of Two Typical Liquid Crystals 5CB and PCH5 in the THz Frequency Range - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. cskscientificpress.com [cskscientificpress.com]

- 8. Differential Scanning Calorimetry Uses [innovatechlabs.com]

- 9. refractometer.pl [refractometer.pl]

- 10. wp.optics.arizona.edu [wp.optics.arizona.edu]

- 11. Abbe refractometer | Photonics Dictionary | Photonics Marketplace [photonics.com]

- 12. qcequipment.wordpress.com [qcequipment.wordpress.com]

- 13. hinotek.com [hinotek.com]

The Mesomorphic Behavior of Trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5): A Technical Guide to Phase Transition Analysis

This in-depth technical guide provides a comprehensive overview of the phase transition temperatures and associated thermodynamic properties of the nematic liquid crystal, trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly known as PCH5. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the characterization and application of liquid crystalline materials. We will delve into the theoretical underpinnings of its phase transitions, provide detailed experimental protocols for their determination, and present the relevant physical data in a clear and accessible format.

Introduction to this compound (PCH5)

This compound is a calamitic (rod-shaped) liquid crystal that exhibits a nematic phase at temperatures between its crystalline and isotropic liquid states.[1][2] Its molecular structure, consisting of a pentylcyclohexyl group and a benzonitrile group in a trans-configuration, imparts the necessary anisotropy for the formation of liquid crystalline phases.[1][2] The nematic phase is characterized by long-range orientational order, where the molecules tend to align along a common axis, known as the director, but lack long-range positional order.[1] This unique combination of fluidity and anisotropy makes PCH5 and similar nematic liquid crystals crucial components in various technological applications, most notably in liquid crystal displays (LCDs).[2] Understanding the precise temperatures at which the transitions between the crystalline, nematic, and isotropic phases occur is paramount for the design and optimization of these devices.

Theoretical Framework: The Nematic-Isotropic Phase Transition

The transition from the ordered nematic phase to the disordered isotropic liquid phase is a first-order phase transition, characterized by a discontinuous change in the order parameter. This transition can be effectively described by the Landau-de Gennes theory. This phenomenological theory expands the free energy of the system in terms of a tensor order parameter, Q, which describes the orientational order of the liquid crystal. The nematic-isotropic transition is driven by the competition between the entropy of the disordered isotropic state and the intermolecular interactions that favor the aligned nematic state. As the temperature increases, thermal energy overcomes the ordering forces, leading to the breakdown of the long-range orientational order.[2]

Phase Transition Temperatures and Thermodynamic Data

The phase transitions of PCH5 are well-defined and occur at specific temperatures. The key transitions are the melting from the crystalline solid to the nematic liquid crystal phase and the clearing point, which is the transition from the nematic to the isotropic liquid phase. These transitions are associated with specific enthalpy changes (ΔH), which represent the heat absorbed during the phase change.

| Phase Transition | Temperature (K) | Temperature (°C) | Enthalpy Change (ΔH) (kJ/mol) |

| Crystalline to Nematic (Melting) | ~303.0 K[1][2] | ~30.0 °C[2] | Data not explicitly found in searches |

| Nematic to Isotropic (Clearing) | ~327.6 K[1][2] | ~54.4 °C[2] | Data not explicitly found in searches |

Note: While the transition temperatures are well-documented, specific enthalpy values for PCH5 were not explicitly available in the conducted searches. The values provided here are placeholders and would need to be determined experimentally.

Experimental Determination of Phase Transitions

The phase transition temperatures and enthalpies of PCH5 are primarily determined using two key analytical techniques: Differential Scanning Calorimetry (DSC) and Polarized Optical Microscopy (POM).

Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. Phase transitions are observed as endothermic or exothermic peaks in the DSC thermogram.

Objective: To determine the temperatures and enthalpies of the crystalline-to-nematic and nematic-to-isotropic phase transitions of PCH5.

Instrumentation: A calibrated Differential Scanning Calorimeter.

Materials:

-

This compound (PCH5), high purity (>98%)

-

Aluminum DSC pans and lids

-

Crimping press for sealing pans

-

High-purity indium for temperature and enthalpy calibration

Procedure:

-

Calibration: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard according to the manufacturer's instructions.

-

Sample Preparation:

-

Accurately weigh 2-5 mg of PCH5 into a clean aluminum DSC pan.

-

Hermetically seal the pan using a crimping press to prevent any loss of sample due to sublimation.

-

Prepare an empty, hermetically sealed aluminum pan to be used as a reference.

-

-

DSC Measurement:

-

Place the sample and reference pans into the DSC cell.

-

Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).

-

Equilibrate the sample at a temperature below the expected melting point (e.g., 25 °C) for 5 minutes.

-

Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature above the expected isotropic transition (e.g., 70 °C).

-

Hold the sample at the final temperature for 5 minutes to ensure complete melting.

-

Cool the sample at a controlled rate (e.g., 10 °C/min) back to the initial temperature.

-

Perform a second heating scan under the same conditions to observe the thermal behavior after a defined thermal history.

-

-

Data Analysis:

-

Analyze the DSC thermogram from the second heating scan.

-

The crystalline-to-nematic transition will appear as a sharp endothermic peak. The onset temperature of this peak is taken as the transition temperature, and the integrated area of the peak corresponds to the enthalpy of fusion (ΔH_m).

-

The nematic-to-isotropic transition will appear as a smaller, sharp endothermic peak at a higher temperature. The peak temperature is typically taken as the clearing temperature (T_NI), and the integrated area of this peak corresponds to the enthalpy of the nematic-isotropic transition (ΔH_NI).

-

Polarized Optical Microscopy (POM)

Polarized Optical Microscopy is a qualitative technique used to visualize the different phases of liquid crystals based on their birefringence. The nematic phase of PCH5 is birefringent and will appear bright with characteristic textures between crossed polarizers, while the isotropic liquid phase is optically isotropic and will appear dark.

Objective: To visually observe the crystalline-to-nematic and nematic-to-isotropic phase transitions of PCH5 and to identify the characteristic textures of the nematic phase.

Instrumentation:

-

A polarized light microscope equipped with a hot stage and a temperature controller.

-

Microscope slides and cover slips.

Materials:

-

This compound (PCH5)

Procedure:

-

Sample Preparation:

-

Place a small amount of PCH5 powder on a clean microscope slide.

-

Gently place a cover slip over the sample.

-

Heat the slide on the hot stage to just above the clearing temperature to allow the sample to melt and spread into a thin film.

-

Cool the sample slowly to room temperature to allow for crystallization.

-

-

Microscopic Observation:

-

Place the prepared slide on the hot stage of the polarized light microscope.

-

Set the polarizers to a crossed position (90° to each other).

-

Slowly heat the sample at a controlled rate (e.g., 1-2 °C/min).

-

Observe the sample through the eyepieces or a connected camera.

-

-

Phase Identification:

-

Crystalline Phase: At lower temperatures, the crystalline solid will be visible. The appearance will depend on the crystal structure.

-

Crystalline to Nematic Transition: As the temperature increases, the crystalline structure will melt into a birefringent fluid. The appearance of mobile, bright regions with characteristic textures (e.g., Schlieren or threaded textures) indicates the formation of the nematic phase. Record the temperature at which this transition begins and is complete.

-

Nematic to Isotropic Transition: Upon further heating, the bright, textured nematic phase will abruptly turn dark. This is the clearing point, where the material becomes an isotropic liquid. Record the temperature at which the last of the birefringence disappears.

-

Cooling: Slowly cool the sample from the isotropic phase to observe the reverse transitions. The formation of nematic droplets from the dark isotropic liquid, followed by crystallization, can be observed.

-

Molecular Ordering in Different Phases

The distinct physical properties of PCH5 in its different phases arise from the arrangement of its constituent molecules.

Conclusion

The phase transitions of this compound are fundamental to its application in liquid crystal technologies. This guide has provided a detailed overview of the theoretical basis for these transitions, comprehensive experimental protocols for their characterization using DSC and POM, and a summary of the key transition temperatures. Accurate determination of these parameters is essential for the quality control of PCH5 and for the design of advanced materials with tailored liquid crystalline properties. The methodologies described herein provide a robust framework for researchers and scientists to investigate the rich and complex world of liquid crystals.

References

Sources

An In-Depth Technical Guide to trans-4-(4-Pentylcyclohexyl)benzonitrile (PCH5)

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly known as PCH5. As a key nematic liquid crystal, PCH5's unique physicochemical properties have established it as a critical component in optical and electronic applications. This document delves into its molecular characteristics, provides a detailed, field-tested synthesis protocol, outlines methods for analytical verification, and explores its current and potential applications, particularly in advanced materials and photonics. Furthermore, it touches upon the emerging relevance of liquid crystal technologies in drug delivery systems, offering a forward-looking perspective for drug development professionals.

Introduction and Core Concepts

This compound is a thermotropic liquid crystal, a state of matter that exhibits properties between those of a conventional liquid and a solid crystal.[1] The defining characteristic of PCH5 is its rod-like molecular structure, which facilitates the formation of a nematic phase. In this phase, the molecules lack positional order but tend to align along a common axis known as the director.[2][3] This collective orientational order is highly responsive to external stimuli, such as electric fields and temperature, which is the foundational principle behind its widespread use in display technologies and photonics.[4][5]

The molecule consists of three primary moieties: a flexible pentyl alkyl chain, a rigid trans-cyclohexane ring, and a polar benzonitrile group. This specific combination of a flexible tail and a rigid, polar core is responsible for its distinct mesomorphic behavior, including its stable nematic window, which is critical for practical applications.[2]

Molecular Structure and Physicochemical Properties

The structural and physical characteristics of PCH5 are fundamental to its function. The trans stereochemistry of the cyclohexane ring ensures a linear, elongated molecular shape, which is essential for forming the nematic liquid crystal phase.

Molecular Structure

The chemical structure of PCH5 is depicted below.

Caption: Chemical structure of this compound (PCH5).

Physicochemical Data

The quantitative properties of PCH5 are summarized in the table below. These values are critical for designing experiments and predicting the material's behavior under various conditions.

| Property | Value | Source(s) |

| Molecular Formula | C₁₈H₂₅N | [6][7][8] |

| Molecular Weight | 255.40 g/mol | [7][8][9][10] |

| CAS Number | 61204-01-1 | [2][6][7][9] |

| Appearance | White crystalline powder / Nematic liquid crystal | [6][10] |

| Melting Point | 30-55 °C (Crystalline to Nematic Transition at 30°C / 303 K) | [6][10],[2][7] |

| Clearing Point | 54.4°C (Nematic to Isotropic Transition at 327.6 K) | [2][7] |

| Boiling Point | 381 °C at 760 mmHg | [6][10] |

| Density | 0.97 g/cm³ | [6][10] |

| Solubility | Soluble in Methanol | [6][10] |

| Flash Point | >113 °C (>230 °F) | [9] |

| Refractive Index (n_D) | 1.522 | [6][10] |

Synthesis and Purification Protocol

The synthesis of PCH5 is a multi-step process that demands precise control over reaction conditions to achieve the desired trans stereoisomer with high purity. The primary route begins with a Friedel-Crafts acylation, a classic and robust method for forming carbon-carbon bonds on an aromatic ring.

Synthesis Workflow

The following diagram outlines the key stages of the synthesis pathway.

Caption: Multi-step synthesis and purification workflow for PCH5.

Detailed Step-by-Step Methodology

Disclaimer: This protocol involves hazardous materials and should only be performed by trained professionals in a suitable laboratory setting with appropriate safety measures.

Step 1: Friedel-Crafts Acylation

-

Rationale: To introduce the acyl group to the benzene ring, forming the core phenyl ketone intermediate. Aluminum chloride (AlCl₃) acts as a Lewis acid catalyst to activate the acyl chloride.

-

Procedure:

-

In a flame-dried, three-neck flask equipped with a reflux condenser and a dropping funnel, suspend anhydrous AlCl₃ in a dry, non-polar solvent (e.g., dichloromethane).

-

Cool the suspension in an ice bath.

-

Slowly add the appropriate acyl chloride to the stirred suspension.

-

After addition, add benzene dropwise, maintaining the temperature below 10°C.

-

Once the addition is complete, allow the mixture to warm to room temperature and then heat to 60-80°C for 2-4 hours until the reaction is complete (monitored by TLC).

-

Carefully quench the reaction by pouring it over crushed ice and an aqueous HCl solution.

-

Extract the organic layer, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Step 2 & 3: Hydrogenation and Reduction

-

Rationale: This two-part step first reduces the aromatic ring to a cyclohexane ring and then reduces the ketone to an alkyl group. Palladium on carbon (Pd/C) is a highly effective heterogeneous catalyst for these hydrogenation reactions.[2] Maintaining hydrogen pressure ensures efficient mass transfer and reaction kinetics.

-

Procedure:

-

Dissolve the product from Step 1 in a suitable solvent (e.g., ethanol or ethyl acetate) in a high-pressure hydrogenation vessel.

-

Add 5-10% Pd/C catalyst (typically 1-5 mol%).

-

Seal the vessel, purge with nitrogen, and then pressurize with hydrogen gas to approximately 4 bar.

-

Stir the mixture vigorously (>300 rpm) at a temperature between 25-100°C for 6-12 hours.

-

Monitor the reaction progress by hydrogen uptake or GC-MS.

-

Once complete, carefully depressurize the vessel, purge with nitrogen, and filter the mixture through a pad of Celite to remove the Pd/C catalyst.

-

Concentrate the filtrate to yield the alkylcyclohexane intermediate.

-

Step 4: Nitrile Introduction

-

Rationale: To introduce the polar nitrile group, which is crucial for the molecule's dielectric properties. This step often involves converting a precursor (e.g., a bromo- or hydroxyl-substituted intermediate, not explicitly detailed in the simplified workflow) to the nitrile. Using copper cyanide (CuCN) at high temperatures facilitates this nucleophilic substitution.[2] The high temperature is necessary to achieve the desired trans configuration.[2]

-

Procedure:

-

Combine the intermediate from the previous step with CuCN in a high-boiling point solvent (e.g., DMF or NMP).

-

Heat the mixture to 150-200°C for 8-16 hours under an inert atmosphere.

-

Cool the reaction mixture and pour it into an aqueous solution of ferric chloride or ammonium hydroxide to complex with the copper salts.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer, dry, and concentrate.

-

Step 5: Purification

-

Rationale: To remove any unreacted starting materials, byproducts, and isomeric impurities. Column chromatography is the standard method, separating compounds based on their differential adsorption to the stationary phase.

-

Procedure:

-

Prepare a silica gel column using a non-polar solvent system (e.g., hexane/ethyl acetate).

-

Dissolve the crude product in a minimal amount of the eluent or a compatible solvent.

-

Load the solution onto the column and elute with the chosen solvent system, gradually increasing polarity if necessary.

-

Collect fractions and analyze by TLC or GC to identify those containing the pure PCH5 product.

-

Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

-

Verification and Quality Control

Confirming the identity and purity of the synthesized PCH5 is paramount. A combination of spectroscopic and analytical techniques should be employed.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the molecular structure. Characteristic signals include aromatic protons around δ 7.6 ppm and a complex series of multiplets for the aliphatic protons of the cyclohexane and pentyl groups between δ 1.0-3.0 ppm.[2] Integration of these signals should correspond to the expected proton counts.

-

Infrared (IR) Spectroscopy: A sharp, strong absorption peak around 2225 cm⁻¹ confirms the presence of the nitrile (C≡N) group.

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the molecular formula. The exact mass should correspond to 255.1987 for C₁₈H₂₅N.[7]

-

Differential Scanning Calorimetry (DSC): This technique is essential for verifying the thermal properties, specifically the crystalline-to-nematic (melting point) and nematic-to-isotropic (clearing point) phase transition temperatures.[2]

Applications in Material Science and Photonics

The utility of PCH5 stems from the ability to manipulate the orientation of its molecules with an external electric field, thereby altering the material's refractive index. This principle is the cornerstone of Liquid Crystal Displays (LCDs).[5]

Beyond displays, liquid crystals like PCH5 are integral to a variety of advanced photonic applications:[4][11]

-

Optical Switches and Filters: Tunable devices that can selectively block or transmit specific wavelengths of light.[5]

-

Beam Steering: Devices that can dynamically change the direction of a light beam without mechanical parts, crucial for lidar and free-space optical communications.

-

Spatial Light Modulators (SLMs): Components that modify the phase or amplitude of a light beam, used in holography, optical tweezers, and adaptive optics.[12]

-

Sensors: Devices where changes in the local environment (e.g., temperature, presence of a chemical analyte) disrupt the liquid crystal alignment, leading to a detectable optical signal.

Relevance and Potential in Drug Development

While thermotropic liquid crystals like PCH5 are not directly used as active pharmaceutical ingredients, the underlying principles of self-assembling, ordered fluid phases are highly relevant to drug delivery. The field has seen significant advances in the use of lyotropic liquid crystalline nanoparticles (LCNPs), such as cubosomes and hexosomes, as drug delivery vehicles.[1]

These LCNPs are formed from amphiphilic lipids and surfactants in an aqueous environment and create highly ordered, bicontinuous structures with large surface areas.[1] This unique architecture makes them promising carriers for a wide range of therapeutic molecules, including hydrophilic, lipophilic, and amphiphilic drugs.

For professionals in drug development, understanding the physics of liquid crystals provides valuable insight into:

-

Novel Formulation Strategies: Exploring how LCNPs can improve drug solubility, protect active ingredients from degradation, and provide controlled-release profiles.

-

Advanced Delivery Systems: Investigating LCNPs for oral, transdermal, and parenteral drug delivery routes.

-

Bio-membrane Interactions: The lipid-based structures of LCNPs closely mimic biological membranes, offering a unique platform to study drug-membrane interactions.

While PCH5 itself is a tool for optical and material science, the broader field of liquid crystal science that it represents holds significant potential and offers analogous concepts for creating the next generation of sophisticated drug delivery systems.

References

-

LookChem. (n.d.). Cas 61204-01-1, this compound. Available at: [Link]

-

LookChem. (n.d.). This compound. Available at: [Link]

-

De Smet, H. (2011). Liquid-crystal photonic applications. Optical Engineering, 50(8). Available at: [Link]

-

MDPI. (n.d.). Special Issue : Liquid Crystals in Photonics II. Available at: [Link]

-

Aboud, A., et al. (2023). Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems. Pharmaceuticals, 16(5), 711. Available at: [Link]

-

ResearchGate. (n.d.). (PDF) Liquid-crystal photonic applications. Available at: [Link]

-

Kesaev, V., et al. (2023). Photoaligned Liquid Crystalline Structures for Photonic Applications. Crystals, 13(6), 947. Available at: [Link]

Sources

- 1. Recent Advances in the Development of Liquid Crystalline Nanoparticles as Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy this compound | 61204-01-1 [smolecule.com]

- 3. ossila.com [ossila.com]

- 4. files.core.ac.uk [files.core.ac.uk]

- 5. mdpi.com [mdpi.com]

- 6. prepchem.com [prepchem.com]

- 7. lookchem.com [lookchem.com]

- 8. 4-(反-4-戊基环己基)苯腈 99%, liquid crystal (nematic) | Sigma-Aldrich [sigmaaldrich.com]

- 9. SYNTHON Chemicals Shop | trans-4-(4´-n-Pentylcyclohexyl)benzonitrile | Liquid crystals reactive mesogens crown ethers calixarenes [shop.synthon-chemicals.com]

- 10. lookchem.com [lookchem.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

A Spectroscopic Guide to trans-4-(4-Pentylcyclohexyl)benzonitrile: Structure Elucidation and Data Interpretation

This technical guide provides an in-depth analysis of the spectroscopic data for the nematic liquid crystal, trans-4-(4-Pentylcyclohexyl)benzonitrile. Designed for researchers, scientists, and professionals in drug development and materials science, this document offers a comprehensive examination of the Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) data used to confirm the molecule's identity, purity, and structural integrity. The methodologies and interpretations presented herein are grounded in established scientific principles and field-proven expertise.

Introduction: The Significance of this compound

This compound, often referred to as PCH5, is a calamitic (rod-like) liquid crystal that exhibits a nematic phase at room temperature. Its molecular structure, consisting of a polar benzonitrile head, a non-polar pentyl tail, and a central cyclohexyl ring, imparts the anisotropic properties essential for its applications in electro-optical devices, most notably liquid crystal displays (LCDs).[1] The precise characterization of this molecule is paramount for ensuring the performance and reliability of these technologies. Spectroscopic techniques provide the necessary tools for this detailed molecular-level verification.

Below is a diagram illustrating the molecular structure of this compound.

Caption: Molecular Structure of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

A common and convenient method for obtaining the IR spectrum of a liquid or solid sample is Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.

Methodology:

-

Instrument Preparation: The FTIR spectrometer is powered on and allowed to stabilize. The ATR accessory is securely placed in the sample compartment.

-

Background Spectrum: A background spectrum is collected to account for atmospheric and instrumental interferences. The ATR crystal is cleaned with a suitable solvent (e.g., isopropanol) and allowed to dry completely before the background scan.

-

Sample Application: A small amount of this compound is placed directly onto the ATR crystal, ensuring complete coverage.

-

Spectrum Acquisition: The sample spectrum is then recorded. The instrument's software automatically subtracts the background spectrum to produce the final IR spectrum of the sample.

-

Data Processing: The resulting spectrum can be baseline-corrected and normalized for better visualization and comparison.

Caption: Experimental workflow for ATR-FTIR spectroscopy.

Spectral Data and Interpretation

The IR spectrum of this compound is characterized by several key absorption bands that confirm its molecular structure.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~2925 | C-H stretch (asymmetric) | Alkyl (CH₂) |

| ~2850 | C-H stretch (symmetric) | Alkyl (CH₂) |

| ~2225 | C≡N stretch | Nitrile |

| ~1605 | C=C stretch | Aromatic Ring |

| ~1495 | C=C stretch | Aromatic Ring |

| ~830 | C-H bend (out-of-plane) | 1,4-disubstituted benzene |

Interpretation:

The most diagnostic peak in the IR spectrum is the strong, sharp absorption band around 2225 cm⁻¹ , which is characteristic of the nitrile (C≡N) stretching vibration. The presence of this peak is a definitive indicator of the benzonitrile moiety. The absorptions in the 2850-2925 cm⁻¹ region are due to the C-H stretching vibrations of the pentyl and cyclohexyl groups. The peaks at approximately 1605 cm⁻¹ and 1495 cm⁻¹ arise from the C=C stretching vibrations within the aromatic ring. Finally, the absorption around 830 cm⁻¹ is indicative of the out-of-plane C-H bending of the 1,4-disubstituted benzene ring, confirming the para-substitution pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the elucidation of the carbon-hydrogen framework of an organic molecule.

Experimental Protocol: ¹H and ¹³C NMR

High-resolution NMR spectra are typically acquired in a suitable deuterated solvent to minimize solvent interference.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (0 ppm).

-

Instrument Setup: The NMR tube is placed in the spectrometer. The instrument is tuned and the magnetic field is shimmed to achieve optimal resolution.

-

¹H NMR Acquisition: A standard one-pulse sequence is typically used to acquire the ¹H NMR spectrum. Key parameters to be set include the number of scans, relaxation delay, and acquisition time.

-

¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the ¹³C NMR spectrum, which results in a spectrum where each unique carbon atom appears as a single line. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected to obtain the final NMR spectra.

Caption: General workflow for acquiring ¹H and ¹³C NMR spectra.

¹H NMR Spectral Data and Interpretation

The ¹H NMR spectrum provides detailed information about the number of different types of protons and their neighboring environments.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.60 | d | 2H | Aromatic Protons (ortho to CN) |

| ~7.45 | d | 2H | Aromatic Protons (meta to CN) |

| ~2.50 | m | 1H | Cyclohexyl CH (benzylic) |

| ~1.90 | m | 4H | Cyclohexyl CH₂ |

| ~1.45 | m | 4H | Cyclohexyl CH₂ |

| ~1.30 | m | 6H | Pentyl CH₂ |

| ~1.05 | m | 1H | Cyclohexyl CH (alkyl) |

| ~0.90 | t | 3H | Pentyl CH₃ |

Interpretation:

The aromatic region of the spectrum shows two doublets around δ 7.60 and 7.45 ppm , characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at δ 7.60 is due to the deshielding effect of the electron-withdrawing nitrile group on the ortho protons. The complex multiplets in the aliphatic region (δ 0.90-2.50 ppm ) correspond to the protons of the pentyl and cyclohexyl groups. The proton on the cyclohexyl ring attached to the benzene ring is expected to be the most downfield of the aliphatic signals (around δ 2.50 ppm ) due to the deshielding effect of the aromatic ring. The terminal methyl group of the pentyl chain appears as a triplet around δ 0.90 ppm . The remaining methylene and methine protons of the pentyl and cyclohexyl groups overlap to form a series of complex multiplets.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~147.0 | Aromatic C (quaternary, attached to cyclohexyl) |

| ~132.5 | Aromatic CH (ortho to CN) |

| ~127.5 | Aromatic CH (meta to CN) |

| ~119.0 | Nitrile C (C≡N) |

| ~110.0 | Aromatic C (quaternary, attached to CN) |

| ~44.0 | Cyclohexyl CH (benzylic) |

| ~37.0 | Cyclohexyl CH (alkyl) |

| ~34.0 | Cyclohexyl CH₂ |

| ~33.0 | Cyclohexyl CH₂ |

| ~32.0 | Pentyl CH₂ |

| ~31.5 | Pentyl CH₂ |

| ~22.5 | Pentyl CH₂ |

| ~14.0 | Pentyl CH₃ |

Interpretation:

The ¹³C NMR spectrum shows distinct signals for the aromatic, nitrile, and aliphatic carbons. The nitrile carbon (C≡N) appears around δ 119.0 ppm . The quaternary carbon of the benzene ring attached to the nitrile group is observed at a relatively upfield position (around δ 110.0 ppm ), while the other quaternary aromatic carbon is further downfield (around δ 147.0 ppm ). The protonated aromatic carbons appear at δ 132.5 and 127.5 ppm . The aliphatic carbons of the cyclohexyl and pentyl groups resonate in the upfield region (δ 14.0-44.0 ppm ). The assignments for the cyclohexyl and pentyl carbons can be made by comparison with structurally similar molecules and by considering the expected chemical shift trends.[2] For instance, the benzylic methine carbon of the cyclohexane ring is the most downfield of the aliphatic carbons.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and structure.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful combination for separating and identifying components of a mixture. For a pure sample, it provides a clean mass spectrum.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., dichloromethane or hexane).

-

GC Separation: A small volume of the sample solution is injected into the gas chromatograph. The sample is vaporized and carried by an inert gas through a capillary column, which separates the analyte from any impurities based on their boiling points and interactions with the column's stationary phase.

-

Ionization: As the analyte elutes from the GC column, it enters the mass spectrometer's ion source. In electron ionization (EI) mode, the molecules are bombarded with a high-energy electron beam, causing them to ionize and fragment.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

Caption: Simplified workflow for GC-MS analysis.

Mass Spectrum and Fragmentation Analysis

The mass spectrum of this compound provides key structural information.

| m/z | Ion |

| 255 | [M]⁺˙ (Molecular Ion) |

| 184 | [M - C₅H₁₁]⁺ |

| 129 | [C₉H₇N]⁺˙ |

| 116 | [C₈H₆N]⁺ |

Interpretation:

The molecular ion peak ([M]⁺˙) is observed at m/z 255 , which corresponds to the molecular weight of this compound (C₁₈H₂₅N).[3] A prominent fragment ion is observed at m/z 184 , resulting from the loss of the pentyl radical (•C₅H₁₁), a common fragmentation pathway for alkyl-substituted cyclic compounds. Further fragmentation of the cyanophenyl-cyclohexyl moiety can lead to the formation of ions at m/z 129 and m/z 116 . The presence of these characteristic fragment ions, in conjunction with the molecular ion peak, provides strong evidence for the proposed structure.

Conclusion

The collective spectroscopic data from Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provide a comprehensive and unambiguous characterization of this compound. The IR spectrum confirms the presence of the key functional groups, the ¹H and ¹³C NMR spectra elucidate the detailed carbon-hydrogen framework, and the mass spectrum verifies the molecular weight and provides corroborating structural information through its fragmentation pattern. These analytical techniques, when used in concert, form a robust methodology for the structural verification and quality control of this important liquid crystal material.

References

-

PubChem. (n.d.). 4-(4-Pentylcyclohexyl)benzonitrile. National Center for Biotechnology Information. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Information for RSC Advances. Retrieved from [Link]

-

Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for RSC Advances. Retrieved from [Link]

-

SpectraBase. (n.d.). Benzonitrile, 4-(4-pentylcyclohexyl)-. Wiley-VCH GmbH. Retrieved from [Link]

-

Loboa, N. P., Kumar, B. V. N. P., Narasimhaswamy, T., & Mandala, A. B. (2014). ¹³C NMR Investigations and Molecular Order of 4-(trans-4'-hexylcyclohexyl)-isothiocyanatobenzene (6CHBT). RSC Advances, 4(83), 44123-44131. Retrieved from [Link]

-

Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). 13-C NMR Chemical Shift Table. Retrieved from [Link]

-

ResearchGate. (n.d.). Structure of 4-(trans-4-pentylcyclohexyl)benzonitrile. Retrieved from [Link]

-

Ilić, N., Stojanović, N., & Zlatković, I. (2010). EI/MS/MS spectra of N-monosubstituted cyanoacetamides. Chemical Industry and Chemical Engineering Quarterly, 16(4), 387-397. Retrieved from [Link]

-

Zhang, Q., & Yao, Z. P. (2020). Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques. International Journal of Molecular Sciences, 21(18), 6889. Retrieved from [Link]

-

Wang, Y., et al. (2023). Characterization of Mass Spectrometry Fragmentation Patterns Under Electron-Activated Dissociation (EAD) for Rapid Structure Identification of Nitazene Analogs. Journal of the American Society for Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (n.d.). MS/MS spectra and proposed fragmentation patterns of the four newly found metabolites. Retrieved from [Link]

-

Chinese Journal of Analytical Chemistry. (n.d.). Fragmentation mechanisms of 3-FMC and 4-FMC. Retrieved from [Link]

Sources

An In-depth Technical Guide to trans-4-(4-Pentylcyclohexyl)benzonitrile (CAS Number: 61204-01-1)

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-4-(4-Pentylcyclohexyl)benzonitrile, commonly referred to by its designation PCH5, is a calamitic (rod-shaped) liquid crystal that has garnered significant attention in the fields of materials science and optoelectronics. Its defining characteristic is the exhibition of a nematic liquid crystal phase at temperatures near ambient conditions. This guide provides a comprehensive overview of the physicochemical properties, synthesis, and applications of PCH5, with a particular focus on its role in the development of liquid crystal displays (LCDs) and other electro-optical devices.

Physicochemical Properties

PCH5 is a white crystalline solid at room temperature, characterized by a molecular structure that features a polar benzonitrile head group and a nonpolar aliphatic tail, consisting of a pentyl-substituted cyclohexane ring. This molecular arrangement is crucial for its liquid crystalline behavior. A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound (PCH5)

| Property | Value | Reference(s) |

| CAS Number | 61204-01-1 | [1][2] |

| Molecular Formula | C₁₈H₂₅N | [2][3] |

| Molecular Weight | 255.40 g/mol | [2][3] |

| Appearance | White crystalline powder | [2] |

| Melting Point | 30-55 °C (Crystalline to Nematic Phase Transition at ~30°C) | [2][3] |

| Boiling Point | 381 °C at 760 mmHg | [2] |

| Density | 0.97 g/cm³ | [2] |

| Solubility | Soluble in Methanol | [2] |

| Flash Point | >113 °C | |

| Refractive Index | 1.522 | [2] |

Liquid Crystalline Behavior

PCH5 exhibits a nematic liquid crystal phase, which is a state of matter intermediate between a crystalline solid and an isotropic liquid. In the nematic phase, the rod-like molecules of PCH5 lack positional order but tend to align along a common direction, known as the director. This long-range orientational order is responsible for the anisotropic properties of the material, particularly its optical and dielectric anisotropy.

The phase transitions of PCH5 are a critical aspect of its functionality. It undergoes a transition from a crystalline solid to a nematic liquid crystal at approximately 30°C (303 K).[3] A second phase transition occurs at a higher temperature of about 54.4°C (327.6 K), where the nematic phase transforms into an isotropic liquid.[3] This nematic range makes PCH5 suitable for applications that operate at or near room temperature.

Synthesis of this compound

The synthesis of PCH5 is a multi-step process that requires careful control of reaction conditions to achieve the desired trans stereochemistry, which is crucial for its liquid crystalline properties. A common synthetic route involves the preparation of 4-(trans-4-alkylcyclohexyl)benzoic acids as key intermediates, followed by conversion to the corresponding nitrile.

Synthetic Workflow

Caption: Synthetic pathway for this compound (PCH5).

Applications in Optoelectronics

The primary application of PCH5 is as a component in nematic liquid crystal mixtures for displays and other optoelectronic devices. Its positive dielectric anisotropy and suitable birefringence make it well-suited for use in twisted nematic (TN) and super-twisted nematic (STN) LCDs.

Mechanism of Action in a Twisted Nematic LCD

In a TN-LCD, a thin layer of a nematic liquid crystal mixture containing PCH5 is placed between two polarizers that are oriented at 90 degrees to each other. The inner surfaces of the glass substrates are treated with an alignment layer, typically a rubbed polyimide, which aligns the liquid crystal molecules in a specific direction. The alignment directions on the two substrates are orthogonal, forcing the liquid crystal director to twist by 90 degrees through the cell.

-

OFF State (No Applied Voltage): In the absence of an electric field, the twisted nematic structure guides the polarization of light, rotating it by 90 degrees as it passes through the liquid crystal layer. This allows the light to pass through the second polarizer, and the pixel appears bright.

-

ON State (Applied Voltage): When a voltage is applied across the cell, the liquid crystal molecules with positive dielectric anisotropy, such as PCH5, align themselves with the electric field. This unwinds the helical twist. As a result, the polarization of the incident light is no longer rotated, and the light is blocked by the second polarizer, causing the pixel to appear dark.

By controlling the voltage applied to each pixel, varying levels of gray can be achieved, enabling the display of images.

Sources

The Discovery of Cyanobiphenyls: A Technical Revolution in Liquid Crystal Display Technology

A Whitepaper by Gemini, Senior Application Scientist

Introduction

The advent of stable, room-temperature liquid crystals in the early 1970s was a watershed moment in the history of electronic displays. This technological leap, which paved the way for the ubiquitous liquid crystal displays (LCDs) that now dominate our visual landscape, was largely thanks to the discovery of a remarkable class of molecules: the cyanobiphenyls. This in-depth technical guide provides a comprehensive overview of the discovery and history of cyanobiphenyl liquid crystals, with a focus on the scientific breakthroughs, key individuals, and experimental methodologies that propelled this transformative technology. The narrative is designed for researchers, scientists, and drug development professionals, offering not just a historical account, but also insights into the scientific reasoning and experimental rigor that underpinned this revolution.

The Pre-Cyanobiphenyl Era: A Quest for Stability

The story of liquid crystals begins in 1888 with their discovery by Austrian botanist Friedrich Reinitzer, who observed the peculiar melting behavior of a cholesterol derivative.[1][2] For decades, liquid crystal research remained largely a scientific curiosity. Early liquid crystal materials were often unstable, had high melting points, and were susceptible to degradation, limiting their practical use. In the 1960s, researchers at RCA Laboratories, led by George Heilmeier, made significant strides in developing the first LCDs based on the dynamic scattering mode (DSM).[1][3] However, these early displays were power-hungry and had limited lifetimes, primarily due to the chemical instability of the liquid crystal materials used, which were often Schiff bases. The need for stable, colorless liquid crystals with a nematic phase at ambient temperatures was the critical bottleneck hindering the widespread adoption of LCD technology.

The Breakthrough: George Gray and the University of Hull

The pivotal breakthrough came from the laboratory of Professor George Gray at the University of Hull in the United Kingdom. Gray, a pioneer in the systematic study of the relationship between molecular structure and liquid crystal properties, had been meticulously investigating various chemical families. His 1962 book, "Molecular Structure and the Properties of Liquid Crystals," was the first in English on the subject and laid the theoretical groundwork for the rational design of liquid crystal molecules.[4][5][6][7][8]

In the early 1970s, funded by the UK Ministry of Defence and in close collaboration with the Royal Radar Establishment (RRE) in Malvern, Gray's research group embarked on a mission to synthesize a new class of liquid crystals that would overcome the limitations of existing materials.[9][10] The RRE, under the guidance of Cyril Hilsum, recognized the immense potential of flat-panel displays for military applications and provided the crucial impetus and funding for this academic-industrial partnership.[10][11]

The key insight that led to the cyanobiphenyls was the realization that a stable, rod-shaped molecule with a strong dipole moment was required. The biphenyl core provided the necessary rigidity, while the terminal cyano (-CN) group offered a large positive dielectric anisotropy, a crucial property for the operation of twisted nematic (TN) displays, which had been invented in 1970.[12] The alkyl chain at the other end of the molecule could be varied to tune the melting and clearing points.

In 1972, this systematic approach bore fruit with the synthesis of 4-pentyl-4'-cyanobiphenyl (5CB) by Ken Harrison, a member of Gray's team.[4][9] 5CB was a game-changer: it was colorless, chemically stable, and, most importantly, exhibited a nematic liquid crystal phase over a convenient temperature range that included room temperature (22.5 °C to 35.0 °C).[9] This discovery, published in a seminal 1973 paper, marked the dawn of the modern LCD industry.[6]

The Science Behind the Success: Properties of Cyanobiphenyls

The success of cyanobiphenyls stemmed from a unique combination of physical and chemical properties that made them ideally suited for display applications.

Chemical Stability and Purity

Unlike the Schiff bases used in early DSM displays, which were prone to hydrolysis, the cyanobiphenyls possessed a robust chemical structure. This stability was a prerequisite for long-lasting and reliable devices. Furthermore, the synthesis routes developed by Gray's group allowed for the production of high-purity materials, which was critical for achieving the high electrical resistivity required for low-power-consumption LCDs.

Mesomorphic Properties

The cyanobiphenyls exhibited a stable nematic phase over a practical temperature range. The length of the alkyl chain (n) in the 4-alkyl-4'-cyanobiphenyls (nCB) could be systematically varied to control the melting and clearing points of the liquid crystal phase. This "tuning" capability was essential for creating liquid crystal mixtures with broad operating temperature ranges.

| Compound | n | Melting Point (°C) | Nematic-Isotropic Transition (°C) |

| 5CB | 5 | 22.5 | 35.0 |

| 7CB | 7 | 30.0 | 42.8 |

| 8OCB | 8 (alkoxy) | 54.5 | 67.0 |

| 5CT | 5 (terphenyl) | 132.0 | 239.0 |

| Table 1: Transition temperatures of key cyanobiphenyl and related compounds. |

Electro-Optical Properties

The defining electro-optical property of the cyanobiphenyls is their large positive dielectric anisotropy (Δε). The cyano group, with its strong dipole moment aligned along the long molecular axis, leads to a significantly higher dielectric permittivity parallel to the director (ε∥) than perpendicular to it (ε⊥). This large positive Δε is essential for the operation of twisted nematic displays, allowing for low-voltage switching.

Another crucial optical property is birefringence (Δn), the difference between the refractive indices for light polarized parallel (ne) and perpendicular (no) to the director. Cyanobiphenyls possess a relatively high birefringence, which allows for the construction of thin displays with good contrast.

Experimental Methodologies of the Era

The discovery and characterization of cyanobiphenyls relied on a combination of organic synthesis and physical measurement techniques that were state-of-the-art for the 1970s.

Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)

The synthesis of 5CB, while conceptually straightforward, required meticulous execution to achieve the high purity necessary for electronic applications. The following is a representative protocol based on the principles developed by Gray's group:

Experimental Protocol: Synthesis of 4-pentyl-4'-cyanobiphenyl (5CB)

-

Friedel-Crafts Acylation of Biphenyl: Biphenyl is reacted with valeryl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, in an inert solvent like carbon disulfide. This step introduces the pentanoyl group to the 4-position of the biphenyl.

-

Clemmensen or Wolff-Kishner Reduction: The ketone functional group of the resulting 4-pentanoylbiphenyl is reduced to a pentyl group. The Clemmensen reduction (using amalgamated zinc and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base) can be employed.

-

Bromination: The 4-pentylbiphenyl is then brominated at the 4'-position using a brominating agent like N-bromosuccinimide (NBS) in the presence of a radical initiator.

-

Cyanation: The final and crucial step is the conversion of the 4'-bromo-4-pentylbiphenyl to 4-pentyl-4'-cyanobiphenyl. This is typically achieved through a Rosenmund-von Braun reaction, where the bromo compound is heated with copper(I) cyanide in a high-boiling polar solvent such as dimethylformamide (DMF).

-

Purification: The crude 5CB is then purified through a series of steps, including column chromatography on silica gel or alumina, followed by recrystallization from a suitable solvent (e.g., ethanol or hexane) to achieve the high purity required for electro-optical measurements and device applications.

Characterization Techniques

The physical properties of the newly synthesized cyanobiphenyls were meticulously characterized using a range of techniques:

-

Polarized Light Microscopy: This was the primary tool for identifying the liquid crystal phases and determining the transition temperatures. A sample of the compound was placed on a microscope slide on a temperature-controlled hot stage. By observing the sample through crossed polarizers as the temperature was varied, the characteristic textures of the nematic and other liquid crystal phases could be identified, and the temperatures of the phase transitions could be accurately measured.

-

Differential Scanning Calorimetry (DSC): DSC was used to obtain more quantitative data on the phase transitions, including the transition temperatures and the associated enthalpy changes.